molecular formula C21H15ClN4O2S2 B11380066 3-chloro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide

3-chloro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B11380066
M. Wt: 455.0 g/mol
InChI Key: PRMYCOZDCQPMHA-UHFFFAOYSA-N
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Description

3-chloro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a benzothiophene ring, a thiadiazole ring, and a pyrrolidinone moiety

Preparation Methods

The synthesis of 3-chloro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the benzothiophene core, followed by the introduction of the thiadiazole ring and the pyrrolidinone moiety. The final step involves the chlorination of the compound to obtain the desired product.

    Benzothiophene Core Synthesis: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromothiophene and a palladium catalyst.

    Thiadiazole Ring Formation: The thiadiazole ring is introduced through a cyclization reaction involving a hydrazine derivative and a suitable carbonyl compound.

    Pyrrolidinone Moiety Introduction: The pyrrolidinone moiety is introduced through a condensation reaction involving a suitable amine and a carbonyl compound.

    Chlorination: The final step involves the chlorination of the compound using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Chemical Reactions Analysis

3-chloro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution reactions involving nucleophiles such as amines or thiols.

Scientific Research Applications

3-chloro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent due to its unique chemical structure and potential biological activity.

    Biological Research: It is used in biological research to study its effects on various biological pathways and its potential as a drug candidate.

    Industrial Applications: The compound is also being explored for its potential use in industrial applications, such as in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-chloro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with key proteins involved in cellular signaling and regulation.

Comparison with Similar Compounds

3-chloro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:

    2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide: This compound shares a similar structural motif but differs in the presence of a pyrazole ring instead of a thiadiazole ring.

    6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides: These compounds share the pyrrolidinone moiety but differ in the presence of a pyrimidine ring instead of a benzothiophene ring.

The uniqueness of this compound lies in its combination of the benzothiophene, thiadiazole, and pyrrolidinone moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H15ClN4O2S2

Molecular Weight

455.0 g/mol

IUPAC Name

3-chloro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C21H15ClN4O2S2/c22-17-14-8-4-5-9-15(14)29-18(17)19(28)23-21-25-24-20(30-21)12-10-16(27)26(11-12)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,23,25,28)

InChI Key

PRMYCOZDCQPMHA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(S3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl

Origin of Product

United States

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